molecular formula C21H20ClN3O3S B2449631 N-benzyl-4-chloro-N-{[4-(hydrazinecarbonyl)phényl]méthyl}benzène-1-sulfonamide CAS No. 721416-43-9

N-benzyl-4-chloro-N-{[4-(hydrazinecarbonyl)phényl]méthyl}benzène-1-sulfonamide

Numéro de catalogue: B2449631
Numéro CAS: 721416-43-9
Poids moléculaire: 429.92
Clé InChI: BEPRMYMHARNHCD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

N-benzyl-4-chloro-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide has several scientific research applications:

Mécanisme D'action

Target of Action

The primary target of N-benzyl-4-chloro-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide is the Receptor for Advanced Glycation End products (RAGE) . RAGE is a multi-ligand receptor of the immunoglobulin superfamily of cell surface molecules, which plays a significant role in inflammatory responses .

Mode of Action

N-benzyl-4-chloro-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide acts as a specific inhibitor of RAGE . It inhibits the binding of Amyloid-beta (Aβ) to the V domain of RAGE . In cells expressing RAGE, it suppresses the cellular stress induced by Aβ40 and Aβ42 . It also inhibits the binding of other ligands to RAGE, such as S100B, AGE, and HMGB1 .

Biochemical Pathways

The compound’s interaction with RAGE affects several biochemical pathways. By inhibiting the binding of Aβ and other ligands to RAGE, it potentially interferes with the long-term tissue damage mediated by RAGE, which is observed in models of diabetes, immune/inflammatory diseases, and Alzheimer’s disease .

Pharmacokinetics

N-benzyl-4-chloro-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide is non-toxic and can cross the blood-brain barrier . This property enhances its bioavailability in the brain, making it effective in targeting neurological disorders.

Result of Action

The compound effectively controls the development of Aβ-mediated brain disease, related neurovascular dysfunction, and cognitive impairment in 17-month-old APPsw/0 mice with Aβ and amyloid lesions . This is achieved by inhibiting RAGE in the brain and the blood-brain barrier .

Méthodes De Préparation

Analyse Des Réactions Chimiques

Types of Reactions

N-benzyl-4-chloro-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to N-benzyl-4-chloro-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide include:

Uniqueness

N-benzyl-4-chloro-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Activité Biologique

N-benzyl-4-chloro-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide (CAS No. 721416-43-9) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly its role as a specific inhibitor of the Receptor for Advanced Glycation End products (RAGE). This compound's unique structural attributes and interactions with biological systems make it a subject of interest in medicinal chemistry and pharmacology.

Target of Action
The primary target of N-benzyl-4-chloro-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide is RAGE, which is implicated in various pathological conditions, including diabetes, Alzheimer's disease, and other inflammatory disorders.

Mode of Action
This compound acts as a specific inhibitor of RAGE , thereby preventing the binding of advanced glycation end products (AGEs), which are known to mediate tissue damage and inflammation. By inhibiting RAGE, the compound potentially mitigates the long-term complications associated with these diseases, particularly neurovascular dysfunction and cognitive decline related to Alzheimer’s disease.

Pharmacological Properties

Pharmacokinetics
N-benzyl-4-chloro-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide exhibits favorable pharmacokinetic properties, including non-toxicity and the ability to cross the blood-brain barrier. This characteristic is particularly relevant for its application in neurodegenerative diseases where central nervous system penetration is essential for therapeutic efficacy.

Research Findings

Recent studies have demonstrated that this compound effectively controls the development of amyloid-beta (Aβ)-mediated brain diseases in animal models. Specifically, in 17-month-old APPsw/0 mice, treatment with this compound resulted in significant reductions in Aβ and amyloid lesions, leading to improved cognitive function.

Case Studies

  • Neurodegenerative Disease Models : In a study involving APPsw/0 mice, administration of N-benzyl-4-chloro-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide led to reduced levels of Aβ plaques and improved cognitive outcomes compared to control groups. This suggests potential therapeutic applications in Alzheimer’s disease management.
  • Inflammatory Disease Models : The compound has also been evaluated in models of inflammatory diseases where RAGE activation contributes to pathogenesis. Preliminary results indicate that it may reduce inflammatory markers and improve clinical outcomes in these models.

Comparative Analysis

To understand the uniqueness and potential advantages of N-benzyl-4-chloro-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide over similar compounds, a comparative analysis is presented below:

Compound NameTargetBiological ActivityNotes
N-benzyl-4-chloro-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamideRAGEInhibitorEffective in neurodegenerative models
SulfasalazineTNF-alphaAnti-inflammatoryUsed primarily for autoimmune conditions
4-Chlorobenzyl chlorideVariousReagentPrimarily used in organic synthesis

The comparison indicates that while other compounds have established roles in therapy or synthesis, N-benzyl-4-chloro-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide's specific action on RAGE positions it uniquely for treating conditions linked to oxidative stress and inflammation.

Propriétés

IUPAC Name

N-benzyl-4-chloro-N-[[4-(hydrazinecarbonyl)phenyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S/c22-19-10-12-20(13-11-19)29(27,28)25(14-16-4-2-1-3-5-16)15-17-6-8-18(9-7-17)21(26)24-23/h1-13H,14-15,23H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPRMYMHARNHCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=C(C=C2)C(=O)NN)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.